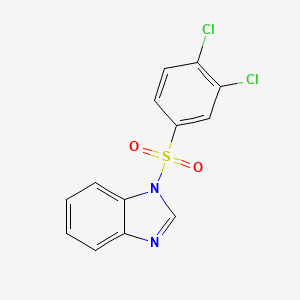
1-(3,4-dichlorobenzenesulfonyl)-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorobenzenesulfonyl)-1H-1,3-benzodiazole is a chemical compound known for its unique structural properties and diverse applications in various fields. This compound is characterized by the presence of a benzodiazole ring substituted with a 3,4-dichlorobenzenesulfonyl group. The combination of these functional groups imparts specific chemical reactivity and biological activity, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(3,4-dichlorobenzenesulfonyl)-1H-1,3-benzodiazole typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 1H-1,3-benzodiazole. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with additional purification steps to meet the required standards for commercial use. Techniques such as recrystallization and chromatography are commonly employed to achieve high purity levels.
Chemical Reactions Analysis
1-(3,4-Dichlorobenzenesulfonyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group. Common reagents include amines and alcohols, leading to the formation of sulfonamide and sulfonate ester derivatives.
Oxidation and Reduction: The benzodiazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity. Oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride are typically used.
Coupling Reactions: The compound can engage in coupling reactions with various aromatic compounds, facilitated by catalysts like palladium or copper, to form complex molecular structures.
Scientific Research Applications
1-(3,4-Dichlorobenzenesulfonyl)-1H-1,3-benzodiazole has a wide array of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate ester derivatives. Its reactivity makes it a valuable tool for constructing complex molecular architectures.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, it serves as a building block for designing drugs with specific biological activities. Its derivatives are explored for their efficacy in treating various diseases.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorobenzenesulfonyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzodiazole ring can interact with aromatic residues in the active sites of enzymes, enhancing binding affinity and specificity. These interactions can disrupt key biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
1-(3,4-Dichlorobenzenesulfonyl)-1H-1,3-benzodiazole can be compared with other similar compounds, such as:
3,4-Dichlorobenzenesulfonyl chloride: This compound is a precursor in the synthesis of this compound and shares similar reactivity but lacks the benzodiazole ring.
1H-1,3-Benzodiazole: This compound forms the core structure of this compound and is known for its biological activity and use in drug design.
Sulfonamide Derivatives: These compounds share the sulfonyl functional group and are widely studied for their antimicrobial and therapeutic properties.
The uniqueness of this compound lies in the combination of the benzodiazole ring and the 3,4-dichlorobenzenesulfonyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)sulfonylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O2S/c14-10-6-5-9(7-11(10)15)20(18,19)17-8-16-12-3-1-2-4-13(12)17/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGNTFJISGQDKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














